![molecular formula C6H10ClN3O2 B1381003 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1197235-18-9](/img/structure/B1381003.png)
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
“4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They display innumerable chemical, biological, agrochemical, and pharmacological properties .
Scientific Research Applications
Synthesis of Pyrazole Complexes
Pyrazoles are commonly used to synthesize metal complexes with potential applications in catalysis and material science .
Antimicrobial Agents
Derivatives of pyrazoles have been used to create compounds with antimicrobial properties, which could be useful in developing new antibiotics .
Anti-HIV Research
Indolyl and oxochromenyl xanthenone derivatives of pyrazoles have been studied for their potential as anti-HIV agents .
Ultrasound Irradiation Synthesis
Pyrazoles have been synthesized using ultrasonic irradiation, which is an eco-friendly method that could be applied in green chemistry .
Cancer Research
Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells, suggesting a role in cancer treatment strategies .
Heterogeneous Catalysis
Pyrazoles have been used in conjunction with heterogeneous catalysts like Amberlyst-70 for eco-friendly synthesis processes .
Mechanism of Action
Target of Action
Pyrazole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a range of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, which are a result of their interactions with various biological targets .
Future Directions
properties
IUPAC Name |
4-amino-1,5-dimethylpyrazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(7)5(6(10)11)8-9(3)2;/h7H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFLYOZFWYIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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